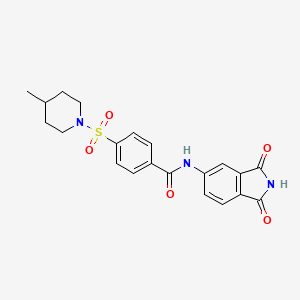

![molecular formula C11H16ClN3O2S B2609650 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline CAS No. 848369-69-7](/img/structure/B2609650.png)

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline (2C5MPSA) is an aniline derivative that has been studied for its potential applications in the fields of biochemistry, physiology, and laboratory experiments. It is a colorless solid that is soluble in water and organic solvents. The chemical structure of 2C5MPSA consists of a chlorinated aniline ring attached to a piperazinyl sulfonyl group. The unique properties of 2C5MPSA make it an attractive compound for scientific research and laboratory experiments.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Characterization

2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline is involved in various chemical synthesis processes. For instance, it is a product in the synthesis of 2,5-disubstituted-1,3,4-thiadiazole through the acidylation and oxidation of 5-amino-2-mercapto-1,3,4-thiadiazole. This compound is characterized by its high purity and significant recovery rate, making it a valuable component in the field of chemical synthesis and organic chemistry Chen Hong-bo, 2009.

Biological and Pharmaceutical Research

In biological and pharmaceutical contexts, 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline derivatives exhibit potent antagonistic activities towards 5-HT₆ receptors. Compounds like diphenyl sulfone 10a and its derivatives, such as N-methyl-2-(phenylsulfonyl)-5-piperazin-1-ylaniline, show significant potency in blocking serotonin-induced responses, highlighting their potential in serotonin receptor-related research and drug development A. Ivachtchenko et al., 2013.

Antimicrobial Applications

New derivatives of 2-Chloro-5-[(4-methyl-1-piperazinyl)sulfonyl]-aniline, particularly those involving piperazine containing sulfonyloxy aniline moiety, have been synthesized and shown to possess antimicrobial properties. These compounds are synthesized through a series of condensation, acylation, and reaction processes, and have demonstrated significant in vitro antibacterial and antifungal activities against various bacterial and fungal strains H. S. Patel et al., 2004.

Mecanismo De Acción

Target of Action

It’s structurally similar to prochlorperazine , a piperazine phenothiazine derivative that primarily targets D2 dopamine receptors in the brain .

Mode of Action

Based on its structural similarity to prochlorperazine , it may interact with its targets by blocking D2 dopamine receptors in the brain . This interaction could lead to changes in neurotransmitter levels and neuronal activity.

Result of Action

If it acts similarly to prochlorperazine , it may reduce symptoms of nausea and vomiting, and potentially influence psychotic disorders.

Propiedades

IUPAC Name |

2-chloro-5-(4-methylpiperazin-1-yl)sulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClN3O2S/c1-14-4-6-15(7-5-14)18(16,17)9-2-3-10(12)11(13)8-9/h2-3,8H,4-7,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHORSCVYNQWSDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)Cl)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-ethoxynicotinamide](/img/structure/B2609569.png)

![2-((3-(3-isopropoxypropyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2609571.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2609573.png)

![ethyl 2-[9-(3-chlorophenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2609578.png)

![2-[(2,5-Difluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2609579.png)

![N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-2-ethylbutanamide](/img/structure/B2609580.png)

![1-ethyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2609581.png)

![2-Methoxy-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]benzamide](/img/structure/B2609582.png)

![1-[(2,4-Dichlorophenoxy)methyl]-6,7-dimethoxy-3,4-dihydroisoquinoline](/img/structure/B2609583.png)

![3-(4-bromophenyl)-8-methyl-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2609589.png)